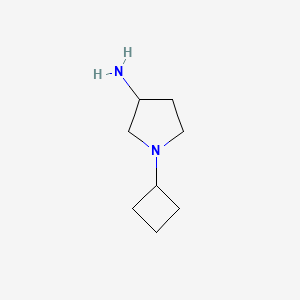![molecular formula C8H10N6 B1491669 7-(Azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazol CAS No. 2098057-22-6](/img/structure/B1491669.png)
7-(Azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazol
Übersicht
Beschreibung
7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C8H10N6 and its molecular weight is 190.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
Pyrazolderivate wurden aufgrund ihrer vielfältigen biologischen Aktivitäten ausgiebig auf ihr Potenzial in der Arzneimittelentwicklung untersucht. Die Verbindung 7-(Azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazol könnte auf ihre pharmakologischen Eigenschaften untersucht werden, insbesondere als Gerüst für die Entwicklung neuer Therapeutika mit potenziellen antibakteriellen und antimykotischen Aktivitäten .
Sonden zur Sensorik
Pyrazole sind bekannt für ihre Verwendung bei der Synthese von Sonden zur Sensorik. Ein Derivat von This compound könnte möglicherweise zu einer Sonde zur Sensorik entwickelt werden, die in der Lage ist, Ionen wie Kupfer und Zink selektiv nachzuweisen .
Biologische Forschung
In der biologischen Forschung könnte diese Verbindung aufgrund ihrer strukturellen Ähnlichkeit zu Pyrazolderivaten, die die Zellzyklusphasen beeinflussen und Apoptose induzieren, verwendet werden, um die Zellzyklusregulation und Apoptosemechanismen zu untersuchen .
Krebsforschung
Angesichts der Aktivität bestimmter Pyrazolderivate bei der Verhinderung der Wundheilung und Koloniebildung in Krebszellen könnte This compound auf seine Antikrebsaktivitäten untersucht werden .
Wirkmechanismus
Target of Action
It is known that pyrazole derivatives, which include this compound, have a wide range of biological activities and can be used to treat a variety of diseases such as cancers, respiratory diseases, infections, and neurological diseases . Therefore, the targets could be diverse depending on the specific biological activity of the compound.
Mode of Action
It is known that pyrazole derivatives interact with their targets in various ways, leading to changes in cellular functions . The specific interactions and resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways due to their wide range of biological activities . The specific pathways and their downstream effects would depend on the specific targets and mode of action of this compound.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound greatly impact its bioavailability . Therefore, understanding the ADME properties of this compound would be crucial for assessing its potential as a therapeutic agent.
Result of Action
It is known that pyrazole derivatives can have various effects on cells due to their wide range of biological activities . The specific effects would depend on the specific targets, mode of action, and biochemical pathways affected by this compound.
Action Environment
It is known that environmental factors can greatly influence the action of a compound . Therefore, understanding the influence of environmental factors on this compound would be crucial for assessing its potential as a therapeutic agent.
Biochemische Analyse
Biochemical Properties
7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction between 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . By altering the activity of this pathway, 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole can impact cell growth and survival. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes involved in cellular metabolism and homeostasis .
Molecular Mechanism
The molecular mechanism of action of 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole can modulate gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions collectively contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . The degradation products can have different biological activities, which may contribute to the observed temporal effects. Additionally, long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, such as altered cell proliferation and metabolism .
Dosage Effects in Animal Models
The effects of 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of careful dosage optimization to maximize the therapeutic potential of 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole while minimizing its toxicity.
Metabolic Pathways
7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations can influence the compound’s bioavailability and activity, as well as its elimination from the body. Additionally, 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s overall distribution and activity within the body.
Subcellular Localization
The subcellular localization of 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . For example, 7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole has been shown to localize to the nucleus, where it can interact with DNA-binding proteins and transcription factors to modulate gene expression . Additionally, its localization to other organelles, such as mitochondria, can influence cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
7-(azidomethyl)-1-ethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-2-13-3-4-14-8(13)7(6-11-14)5-10-12-9/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVOLTJRIIUMSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C=N2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


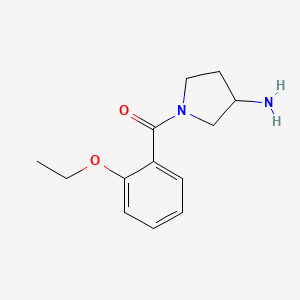
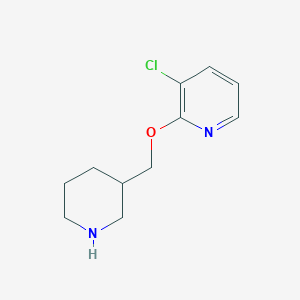
![1-[4-(Hydroxymethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1491592.png)

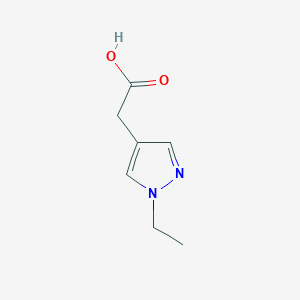
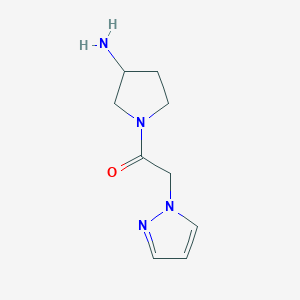


![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491602.png)
![{1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491603.png)
